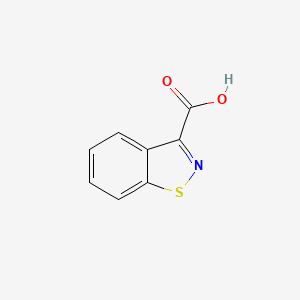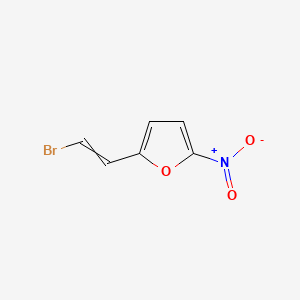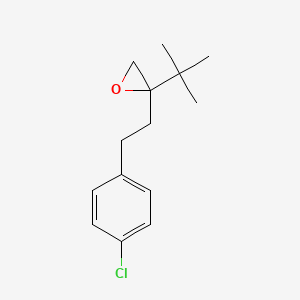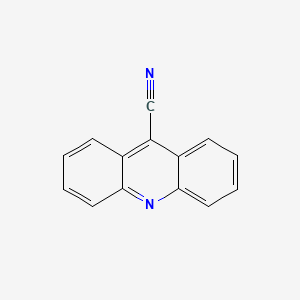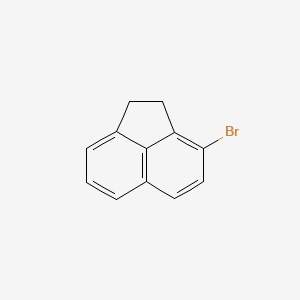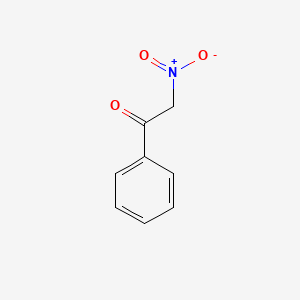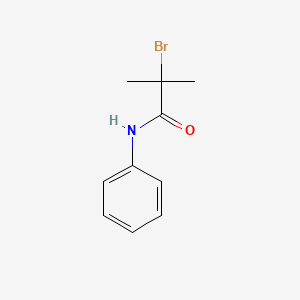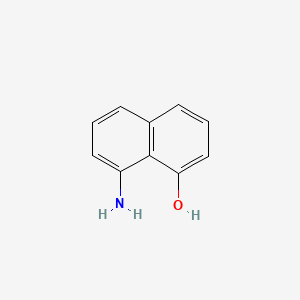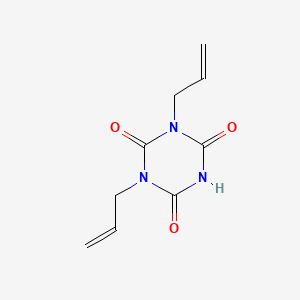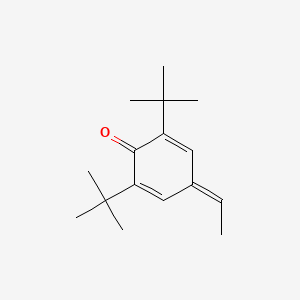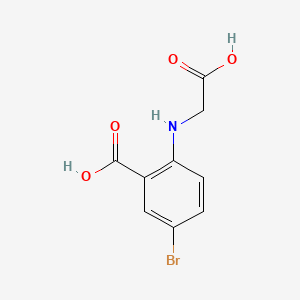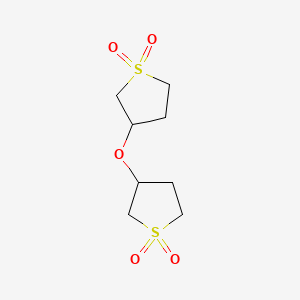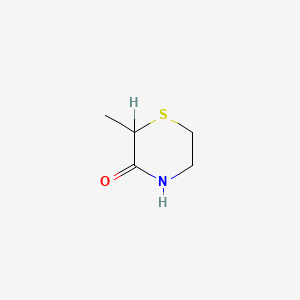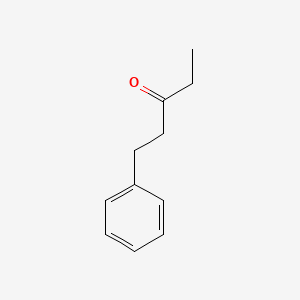
1-Phenylpentan-3-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Phenylpentan-3-one and its derivatives involves catalyzed addition reactions, showcasing high selectivity, operational simplicity, and mild reaction conditions. For instance, organophosphine-catalyzed addition of but-3-en-2-one with aldehydes leads to the formation of 1-Phenylpentan-3-one derivatives under transition metal-free conditions, highlighting the efficiency and eco-friendly aspects of modern synthetic methods (Zhang et al., 2010). Additionally, using 4-chlorophenyl aldehyde and 3,3-dimethyl-2butanone as raw materials, derivatives of 1-Phenylpentan-3-one have been synthesized through condensation and hydrogenation processes, demonstrating the versatility and adaptability of synthetic strategies to incorporate various functional groups (Shen De-long, 2007).
Molecular Structure Analysis
1-Phenylpentan-3-one's molecular structure is pivotal for its chemical behavior and interaction with other compounds. Its structure has been utilized in studies to develop bioisosteres, such as bicyclo[1.1.1]pentanes, which are effective substitutes for aromatic rings, tert-butyl groups, and alkynes in pharmaceutical compounds. The innovative synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane highlights the compound's role in facilitating the generation of structurally complex and pharmacologically relevant molecules (Hughes et al., 2019).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
1-Phenylpentan-3-one has been utilized in the field of chemical synthesis. Zhang et al. (2010) reported its use in the synthesis of 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones via organophosphine-catalyzed reactions. This method features high selectivity and mild reaction conditions without transition metals, demonstrating its potential in efficient and eco-friendly chemical synthesis (Zhang, Qiao, Huang, Liang, & Zhou, 2010).
Photochemistry
Klán and Literák (1999) investigated the temperature-dependent solvent effects on the Norrish Type II reaction of 1-phenylpentan-1-one, revealing how minor structural changes can alter photoreactivity in the presence of weak bases. This study helps in understanding the role of 1-Phenylpentan-3-one in photochemical processes (Klán & Literák, 1999).
Neurotransmitter Release
Research by Okuyama, Sawasaki, and Yokogoshi (2004) explored the impact of compounds including 1-phenyl-3-pentanol and 1-phenyl-3-pentanone on dopamine release in rat striatal slices. This study highlights the potential neurological effects of 1-Phenylpentan-3-one derivatives, offering insights into their influence on brain function (Okuyama, Sawasaki, & Yokogoshi, 2004).
Plant Immunity
Song, Choi, and Ryu (2015) demonstrated the role of 3-pentanol, a related compound, in priming plant immunity against bacterial pathogens. This study suggests potential agricultural applications of 1-Phenylpentan-3-one in enhancing plant resistance to diseases (Song, Choi, & Ryu, 2015).
Spectroscopic Characterization
Westphal et al. (2012) focused on the mass spectrometric, NMR, and IR spectroscopic characterization of 1-Phenylpentan-3-one derivatives, providing essential data for the chemical analysis and identification of these compounds (Westphal, Junge, Girreser, Greibl, & Doering, 2012).
Safety And Hazards
1-Phenylpentan-3-one is considered hazardous. It is an irritant to skin and eyes and can be narcotic in high concentrations3. It also poses a moderate fire risk3.
Zukünftige Richtungen
The future directions for 1-Phenylpentan-3-one are not readily available. This would depend on the specific context in which the compound is used.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed or specific information, further research or consultation with a chemistry professional may be necessary.
Eigenschaften
IUPAC Name |
1-phenylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVAUXMKXKUEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174882 | |
| Record name | 1-Phenylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpentan-3-one | |
CAS RN |
20795-51-1 | |
| Record name | 1-Phenyl-3-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20795-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-3-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020795511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpentan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-3-PENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEP8CR4F7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



